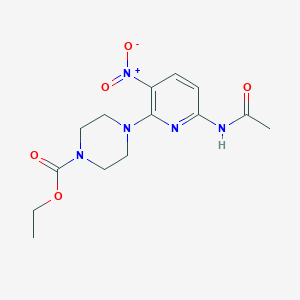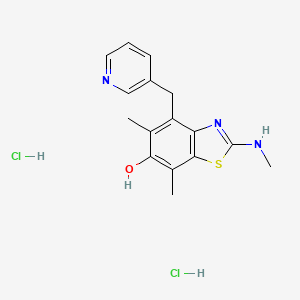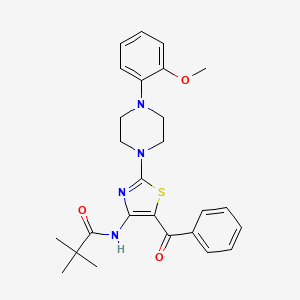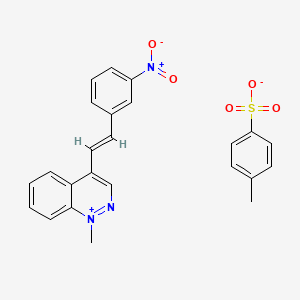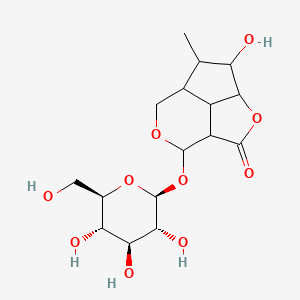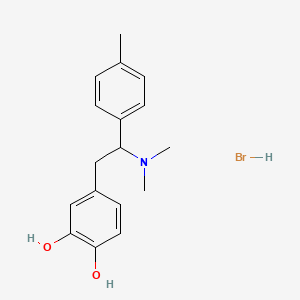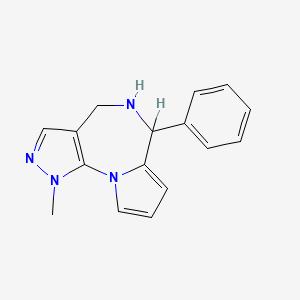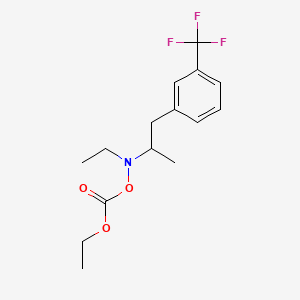
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the introduction of the ethoxycarbonyl group, the ethylation of the amine, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, from mild to highly reactive environments, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways within a system. This can include binding to specific receptors, inhibiting or activating enzymes, and modulating signaling pathways. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine, N,α,α-trimethyl-
- Phenethylamine
- N,N-Dimethylamphetamine
Uniqueness
Benzeneethanamine, N-((ethoxycarbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94593-29-0 |
|---|---|
Molecular Formula |
C15H20F3NO3 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
ethyl [ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] carbonate |
InChI |
InChI=1S/C15H20F3NO3/c1-4-19(22-14(20)21-5-2)11(3)9-12-7-6-8-13(10-12)15(16,17)18/h6-8,10-11H,4-5,9H2,1-3H3 |
InChI Key |
QLMYCOONCSPTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



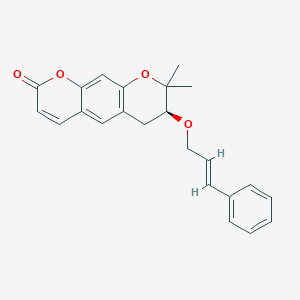
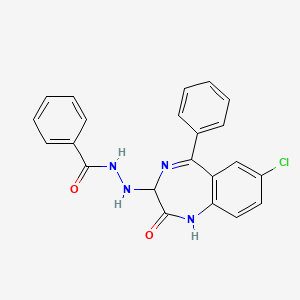
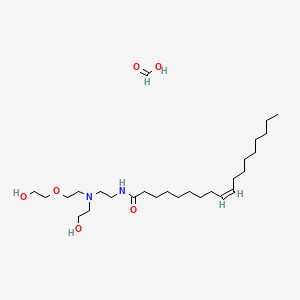
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
